molecular formula C17H21ClN2O4S B6621161 2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide

2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide

Cat. No.: B6621161
M. Wt: 384.9 g/mol
InChI Key: RXTFGQJJUUXTMZ-UHFFFAOYSA-N
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Description

2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, diethylsulfamoyl, and furan-2-ylmethyl groups

Properties

IUPAC Name

2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-4-20(5-2)25(22,23)14-8-9-16(18)15(11-14)17(21)19(3)12-13-7-6-10-24-13/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTFGQJJUUXTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, diethylamine, and furan-2-carbaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate, 2-chloro-5-(diethylsulfamoyl)benzoic acid, through a sulfonation reaction using diethylamine and sulfur trioxide.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methylfuran-2-carboxamide under appropriate conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit or activate specific enzymes or receptors, altering biochemical pathways. The chloro and sulfamoyl groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide
  • 2-chloro-5-(diethylsulfamoyl)-N-(thiophen-2-ylmethyl)-N-methylbenzamide
  • 2-chloro-5-(diethylsulfamoyl)-N-(pyridin-2-ylmethyl)-N-methylbenzamide

Uniqueness

Compared to similar compounds, 2-chloro-5-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylbenzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and industrial applications.

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